N-[2-(dimethylamino)ethyl]methacrylamide

Catalog No.
S1503922
CAS No.
13081-44-2
M.F
C8H16N2O
M. Wt
156.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(dimethylamino)ethyl]methacrylamide

CAS Number

13081-44-2

Product Name

N-[2-(dimethylamino)ethyl]methacrylamide

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11)

InChI Key

DCBBWYIVFRLKCD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCN(C)C

Canonical SMILES

CC(=C)C(=O)NCCN(C)C

Synthesis and Polymerization:

N-[2-(Dimethylamino)ethyl]methacrylamide (also known as N-(2-dimethylaminoethyl)acrylamide) is a monomer, a small molecule that can be linked together to form polymers. Researchers have explored various methods for synthesizing this monomer, including using Michael addition reactions and reductive amination reactions [, ]. Once synthesized, N-[2-(dimethylamino)ethyl]methacrylamide can be polymerized using various techniques, such as free radical polymerization and living polymerization methods []. These polymers can possess interesting properties like cationic character and responsiveness to pH changes, making them suitable for various applications [].

Drug Delivery Applications:

Researchers are investigating the potential of N-[2-(dimethylamino)ethyl]methacrylamide-based polymers for drug delivery applications. These polymers can be designed to be responsive to specific stimuli, such as pH or temperature, which allows for controlled release of the encapsulated drug [, ]. Additionally, the cationic nature of these polymers can facilitate their interaction with negatively charged cell membranes, potentially enhancing their cellular uptake and drug delivery efficiency [].

Gene Delivery Applications:

N-[2-(dimethylamino)ethyl]methacrylamide-based polymers are also being explored for gene delivery applications. These polymers can be used to form complexes with DNA, which protects the DNA from degradation and facilitates its cellular uptake []. The cationic properties of these polymers can also aid in DNA release inside the cell, promoting efficient gene transfection [].

Other Potential Applications:

Beyond drug and gene delivery, researchers are exploring the use of N-[2-(dimethylamino)ethyl]methacrylamide-based polymers in various other applications. These include:

  • Antimicrobial materials: Polymers containing N-[2-(dimethylamino)ethyl]methacrylamide units may exhibit antimicrobial properties, making them potentially useful for developing antibacterial and antifungal materials [].
  • Tissue engineering: These polymers can be used to create hydrogels for tissue engineering applications due to their biocompatibility and ability to mimic the extracellular matrix.

N-[2-(dimethylamino)ethyl]methacrylamide is a chemical compound characterized by its amide functional group and a methacrylate structure. It has the molecular formula C₈H₁₆N₂O and a molecular weight of approximately 158.23 g/mol. This compound features a dimethylamino group, which contributes to its solubility in water and its potential biological activity. It is often used in the synthesis of polymers and in various industrial applications due to its reactive methacrylate moiety, which can participate in free radical polymerization reactions.

Additional Information

  • Flocculants and coagulants: DMAEMA-based polymers can help purify water by causing suspended particles to clump together for removal [].
  • Drug delivery systems: DMAEMA's properties can be useful in designing carriers for drug delivery [].
  • Gene therapy: DMAEMA polymers have been explored for their potential use in gene therapy applications [].

  • Polymerization: The methacrylate group allows for free radical polymerization, leading to the formation of poly(N-[2-(dimethylamino)ethyl]methacrylamide), which is used in various applications including drug delivery systems and coatings.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, resulting in the formation of 2-(dimethylamino)ethylamine and methacrylic acid.
  • Cross-linking: When combined with other monomers or cross-linking agents, it can form hydrogels that are responsive to environmental stimuli such as pH or temperature.

The biological activity of N-[2-(dimethylamino)ethyl]methacrylamide is notable due to its cationic nature, which enables it to interact with negatively charged biological molecules such as DNA. Research indicates that polymers derived from this compound can bind to DNA through electrostatic interactions, making them potential candidates for gene delivery systems . Additionally, its biocompatibility and ability to form hydrogels make it suitable for biomedical applications such as tissue engineering.

The synthesis of N-[2-(dimethylamino)ethyl]methacrylamide typically involves the following methods:

  • Direct Amide Formation: This method involves reacting 2-(dimethylamino)ethylamine with methacrylic acid under controlled conditions, often using coupling agents to facilitate the reaction.
  • Polymerization Techniques: The compound can also be synthesized through radical polymerization of its corresponding methacrylate derivative, allowing for the incorporation of various functional groups into the polymer backbone.
  • Alternative Synthetic Routes: Other synthetic strategies may include using protective group chemistry to selectively modify functional groups on precursor molecules before final amide formation.

N-[2-(dimethylamino)ethyl]methacrylamide has a wide range of applications:

  • Polymer Production: It is primarily used in the production of cationic polymers for drug delivery and gene therapy.
  • Coatings: The compound is utilized in formulating coatings that require adhesion and stability.
  • Textiles: It finds applications in modifying textile properties, enhancing water repellency and durability.
  • Biomedical Uses: Due to its biocompatibility, it is explored for use in hydrogels for tissue engineering and controlled drug release systems.

Studies have shown that N-[2-(dimethylamino)ethyl]methacrylamide interacts effectively with nucleic acids, facilitating their delivery into cells . These interactions are primarily electrostatic, as the cationic nature of the polymer allows it to bind negatively charged DNA molecules. Such properties are critical for developing non-viral vectors for gene therapy.

Several compounds share structural similarities with N-[2-(dimethylamino)ethyl]methacrylamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(dimethylamino)ethyl methacrylateMethacrylateUsed extensively in polymer synthesis; less stable than N-[2-(dimethylamino)ethyl]methacrylamide due to lack of amide group.
N,N-dimethylacrylamideAcrylamideSimilar reactivity but lacks the ethyl chain; less soluble in water.
N-[2-(diethylamino)ethyl]methacrylamideMethacrylateFeatures ethyl groups instead of methyl; affects solubility and interaction properties.

N-[2-(dimethylamino)ethyl]methacrylamide stands out due to its enhanced solubility, biocompatibility, and ability to form stable polymers suitable for biomedical applications compared to these similar compounds.

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13081-44-2

Wikipedia

N-(2-(Dimethylamino)ethyl)methacrylamide

Dates

Modify: 2023-08-15

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